Journal Name:Polymer Reviews
Journal ISSN:1558-3724
IF:14.536
Journal Website:http://www.tandfonline.com/toc/lmsc20/current
Year of Origin:2006
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:20
Publishing Cycle:Quarterly
OA or Not:Not
Highly Hydroxylated Buckminsterfullerene Complexes with an Endohedral Iodide Anion
Polymer Reviews ( IF 14.536 ) Pub Date: 2023-07-25 , DOI: 10.1021/acs.jpca.3c03206
The properties of the complexes I–@C60(OH)20 and I–@C60(OH)30 have been determined using the quantum chemical DFT PBE0 method to assess the possibility of synthesis of highly hydroxylated fullerene endo-iodides for the use in radiotherapy of different organs. The arrangement of the hydroxyl groups corresponds to the location of halogen atoms in (D5d)-C60F20 and (D3d)-C60Cl30. Negative-charged iodine is localized in the center of the fullerene cavity and has no significant influence on the IR spectra of hydroxylated fullerenes. The exothermic effect of iodide anion encapsulation in C60(OH)n (0.33 eV at n = 20; 0.03 eV at n = 30) is smaller than in C60 (0.78 eV). The energies of the lower excited singlet states computed by the TD DFT method for I–@C60(OH)n (2.11 eV at n = 20; 1.77 eV at n = 30) are larger than those for I–@C60 (1.36 eV). They indicate a low reactivity, making it possible to synthesize such complexes for medical use.
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Effects of Two Electron-Donating and/or -Withdrawing Substituents on Two-Photon Absorption for Diphenylacetylene Derivatives
Polymer Reviews ( IF 14.536 ) Pub Date: 2023-07-11 , DOI: 10.1021/acs.jpca.3c02865
Two-photon absorption for diphenylacetylene (DPA) derivatives with two substituents (−OMe and/or −NO2) at the 4,4′-position was investigated experimentally and theoretically. The two-photon absorption spectra and the two-photon absorption cross-sections σ(2) for DPA derivatives were obtained by optical-probing photoacoustic spectroscopy (OPPAS). The simulated two-photon absorption spectra of the DPA derivatives, obtained with the time-dependent density functional theory within the Tamm-Dancoff approximation, agreed well with the experimental ones. The mechanisms for enhancement of the σ(2) for centrosymmetric and non-centrosymmetric DPA derivatives were found to be different. The large σ(2) for centrosymmetric molecules (DPA-OMeOMe and DPA-NO2NO2) results from the magnitude of the transition dipole moment, while for non-centrosymmetric molecules (DPA-OMeNO2), it is enhanced by the smaller detuning energy. Information on two-photon absorption properties of DPA derivatives obtained in this study will be important for the molecular design of two-photon absorption materials.
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Theoretical Appraisal of Cyclopropenone: Aggregation and Complexes with Water
Polymer Reviews ( IF 14.536 ) Pub Date: 2023-07-18 , DOI: 10.1021/acs.jpca.3c02937
Cyclopropenone (HCCOCH, “CPN”) is an exotic quasi-aromatic cyclic carbene that abounds in the interstellar medium (ISM). Astronomical observations suggest that (i) stagnate CPN exhibits a tendency to polymerize and that (ii) interactions may occur between CPN and water that is also ubiquitous in the ISM. In this light, density functional theory investigations reveal cooperative hydrogen bonding, which leads to stable polymeric conformations of (CPN)n, tracked up to n = 14. Stable agglomerations with water, however, constitute at best only two CPN and two water molecules, signifying that while CPN exhibits remarkable cooperativity for “cohesive” clustering via hydrogen bonding, this tendency is markedly diminished for “hetero”-interactions. Multifaceted data are employed to probe cogent molecular descriptors, such as structure and energetics of various conformers, vibrational spectroscopic response, molecular electrostatic potential (MESP), effective atomic charges: all these, in unison, describe the evolution of the characteristics upon cluster formation. Salient stretching frequency shifts, as well as charge redistribution gleaned from MESP morphology, have a direct bearing on variegated hydrogen bonding patterns: linear, nonlinear, as well as bifurcated. In particular, characteristic C–H, C═O stretching, and O–H vibrations in the water complexes reveal a “softening” (downshift) of frequencies. While small conformers have markedly distinct MESP variations, the differences become less pronounced with incremental clustering, an effect substantiated by corresponding emergent atomic charges.
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A Spectroscopic Description of Asymmetric Isotopologues of CO2
Polymer Reviews ( IF 14.536 ) Pub Date: 2023-07-27 , DOI: 10.1021/acs.jpca.3c00890
A polyad-conserving algebraic model applied to vibrational excitations of asymmetric isotopologues of CO2 is presented. First, the problem of vibrational excitations is studied by taking into account only the minimum subspace of states to characterize the Fermi interaction. This analysis allows an estimation of the force constants as well as the feasibility of describing the system in a local mode scheme, in terms of SU(2) operators associated with Morse ladder operators for the stretches. This description together with the algebraic U(3) for the bends establishes the dynamical group SU1(2) × U(3) × SU2(2) for a series of isotopologues. Six isotopologues are considered, namely, 16O12C18O, 16O12C17O, 16O13C18O, 16O13C17O, 17O13C18O, and 17O12C18O in their electronic ground states. For isotopologues 16O12C18O, 16O12C17O, 17O12C18O, and 16O13C18O, the vibrational description was carried out using a Hamiltonian involving 14 parameters. For this series of isotopologues with a number of energy terms 90, 57, 42, and 40, the deviations obtained were rms = 0.15, 0.10, 0.06, and 0.07 cm–1, respectively. For 16O13C17O, with 28 experimental energies and involving 13 parameters, the deviation was rms = 0.05 cm–1, while for 17O13C18O, a different strategy was proposed since only 12 experimental energy levels. In all cases, the polyad scheme P212 = 2(ν1 + ν3) + ν2 was considered. In addition, a new criterion of locality/normality degree is proposed, embracing the case of molecules with normal mode behavior, in particular, the isotopologues of CO2.
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Laboratory Rotational Spectrum and Radio-Astronomical Search of Acetoin
Polymer Reviews ( IF 14.536 ) Pub Date: 2023-07-07 , DOI: 10.1021/acs.jpca.3c00674
The rotational spectrum of acetoin (3-hydroxy-2-butanone) was measured by using Fourier transform microwave spectroscopy with the aid of quantum chemical calculations. Only one conformer of acetoin was detected in the pulsed jet, whose spectrum featured the splittings raised from the internal rotation of the methyl top linking to the C═O group. Based on the spectroscopic result, radio-astronomical searches for acetoin were carried out toward the massive star-forming region Sgr B2(N) using the Shanghai Tianma 65 m and IRAM 30 m radio telescopes. No lines belonging to acetoin were detected toward Sgr B2(N). Its upper limit of column density was calculated.
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Computational Framework Combining Quantum Mechanics, Molecular Dynamics, and Deep Neural Networks to Evaluate the Intrinsic Properties of Materials
Polymer Reviews ( IF 14.536 ) Pub Date: 2023-07-27 , DOI: 10.1021/acs.jpca.3c02887
The design and evaluation of future nanomaterials with specific properties is a challenging task as the current traditional methods rely on trial and error approaches that are time-consuming and expensive. On the computational front, design tools such as molecular dynamics (MD) simulations help us reduce the costs and times. However, nonbonded potential parameters, the key input parameters for an MD simulation, are usually not available for designing and studying new materials. Resolving this, quantum mechanics (QM) calculations could be used to evaluate the system’s energy as a function of the nonbonded distances, and the resulting data set could be fit to a generic potential equation to obtain the fitting constants (potential parameters). However, fitting this massive data set containing thousands of unknown parameters using traditional mathematical formulations is not feasible. Hence, most computational frameworks in the literature utilize several simplifications, leading to a severe loss of accuracy. Addressing this deficiency, in this work, we propose a multi-scale framework that couples QM calculations and MD with advanced deep neural networks to determine the potential parameters. This advanced framework has been extensively validated by employing it to predict properties such as the density, boiling point, and melting point of five different types of molecules that are well-understood, namely, the polar molecule H2O, ionic compound LiPF6, ethanol (C2H5OH), long-chain molecule C8H18, and the complex molecular system ethylene carbonate (EC).
Detail
Triplet States of Cyanostar and Its Anion Complexes
Polymer Reviews ( IF 14.536 ) Pub Date: 2023-07-10 , DOI: 10.1021/acs.jpca.3c02701
The design of advanced optical materials based on triplet states requires knowledge of the triplet energies of the molecular building blocks. To this end, we report the triplet energy of cyanostar (CS) macrocycles, which are the key structure-directing units of small-molecule ionic isolation lattices (SMILES) that have emerged as programmable optical materials. Cyanostar is a cyclic pentamer of covalently linked cyanostilbene units that form π-stacked dimers when binding anions as 2:1 complexes. The triplet energies, ET, of the parent cyanostar and its 2:1 complex around PF6– are measured to be 1.96 and 2.02 eV, respectively, using phosphorescence quenching studies at room temperature. The similarity of these triplet energies suggests that anion complexation leaves the triplet energy relatively unchanged. Similar energies (2.0 and 1.98 eV, respectively) were also obtained from phosphorescence spectra of the iodinated form, I-CS, and of complexes formed with PF6– and IO4– recorded at 85 K in an organic glass. Thus, measures of the triplet energies likely reflect geometries close to those of the ground state either directly by triplet energy transfer to the ground state or indirectly by using frozen media to inhibit relaxation. Density functional theory (DFT) and time-dependent DFT were undertaken on a cyanostar analogue, CSH, to examine the triplet state. The triplet excitation localizes on a single olefin whether in the single cyanostar or its π-stacked dimer. Restriction of the geometrical changes by forming either a dimer of macrocycles, (CSH)2, or a complex, (CSH)2·PF6–, reduces the relaxation resulting in an adiabatic energy of the triplet state of 2.0 eV. This structural constraint is also expected for solid-state SMILES materials. The obtained T1 energy of 2.0 eV is a key guide line for the design of SMILES materials for the manipulation of triplet excitons by triplet state engineering in the future.
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Cooperative Catalysis Mechanism of Brønsted and Lewis Acids from Al(OTf)3 with Methanol for β-Cellobiose-to-Fructose Conversion: An Experimental and Theoretical Study
Polymer Reviews ( IF 14.536 ) Pub Date: 2023-07-27 , DOI: 10.1021/acs.jpca.3c02557
Al-containing catalysts, e.g., Al(OTf)3, show good catalytic performance toward the conversion of cellulose to fructose in methanol solution. Here, we report the catalytic isomerization and alcoholysis mechanisms for the conversion of cellobiose to fructose at the PBE0/6-311++G(d,p), aug-cc-pVTZ theoretical level, combining the relevant experimental verifications of electrospray ionization mass spectrometry (ESI-MS), high-performance liquid chromatography (HPLC), and the attenuated total reflection-infrared (ATR-IR) spectra. From the alcoholysis of Al(OTf)3 in methanol solution, the catalytically active species involves both the [CH3OH2]+ Brønsted acid and the [Al(CH3O)(OTf)(CH3OH)4]+ Lewis acid. There are two reaction pathways, i.e., one through glucose (glycosidic bond cleavage followed by isomerization, w-G) and another through cellobiulose (isomerization followed by glycosidic bond cleavage, w-L). The Lewis acid ([Al(CH3O)(OTf)(CH3OH)4]+) is responsible for the aldose–ketose tautomerization, while the Brønsted acid ([CH3OH2]+) is in charge of ring-opening, ring-closure, and glycosidic bond cleavage. For both w-G and w-L, the rate-determining steps are related to the intramolecular [1,2]-H shift between C1–C2 for the aldose–ketose tautomerization catalyzed by the [Al(CH3O)(OTf)(CH3OH)4]+ species. The Lewis acid ([Al(CH3O)(OTf)(CH3OH)4]+) exhibits higher catalytic activity toward the aldose–ketose tautomerization of glycosyl-chain-glucose to glycosyl-chain-fructose than that of chain-glucose to chain-fructose. Besides, the Brønsted acid ([CH3OH2]+) shows higher catalytic activity toward the glycosidic bond cleavage of cellobiulose than that of cellobiose. Kinetically, the w-L pathway is predominant, whereas the w-G pathway is minor. The theoretically proposed mechanism has been experimentally testified. These insights may advance on the novel design of the catalytic system toward the conversion of cellulose to fructose.
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Molecular Cage Reports on Its Contents: Spectroscopic Signatures of Cryo-Cooled K+- and Ba2+-Benzocryptand Complexes
Polymer Reviews ( IF 14.536 ) Pub Date: 2023-07-21 , DOI: 10.1021/acs.jpca.3c03457
UV photofragment spectroscopy and IR–UV double resonance methods are used to determine the structure and spectroscopic responses of a three-dimensional [2.2.2]-benzocryptand cage to the incorporation of a single K+ or Ba2+ imbedded inside it (labeled as K+-BzCrypt, Ba2+-BzCrypt). We studied the isolated ion-cryptand complex under cryo-cooled conditions, brought into the gas phase by nano-electrospray ionization. Incorporation of a phenyl ring in place of the central ethyl group in one of the three N-CH2-CH2-O-CH2-CH2-O-CH2-CH2-N chains provides a UV chromophore whose S0–S1 transition we probe. K+-BzCrypt and Ba2+-BzCrypt have their S0–S1 origin transitions at 35,925 and 36,446 cm–1, respectively, blue-shifted by 174 and 695 cm–1 from that of 1,2-dimethoxybenzene. These origins are used to excite a single conformation of each complex selectively and record their IR spectra using IR–UV dip spectroscopy. The alkyl CH stretch region (2800–3000 cm–1) is surprisingly sensitive to the presence and nature of the encapsulated ion. We carried out an exhaustive conformational search of cage conformations for K+-BzCrypt and Ba2+-BzCrypt, identifying two conformations (A and B) that lie below all others in energy. We extend our local mode anharmonic model of the CH stretch region to these strongly bound ion-cage complexes to predict conformation-specific alkyl CH stretch spectra, obtaining quantitative agreement with experiment for conformer A, the gas-phase global minimum. The large electrostatic effect of the charge on the O- and N-lone pairs affects the local mode frequencies of the CH2 groups adjacent to these atoms. The localized CH2 scissors modes are pushed up in frequency by the adjacent O/N-atoms so that their overtones have little effect on the alkyl CH stretch region. However, the localized CH2 wags are nearly degenerate and strongly coupled to one another, producing an array of delocalized wag normal modes, whose highest frequency members reach up above 1400 cm–1. As such, their overtones mix significantly with the CH stretch modes, most notably involving the CH2 symmetric stretch fundamentals of the central ethyl groups in the all-alkyl chains and the CH stretches adjacent to the N-atoms and antiperiplanar to the nitrogen lone pair.
Detail
Versatile Femtosecond Laser Synchronization for Multiple-Timescale Transient Infrared Spectroscopy
Polymer Reviews ( IF 14.536 ) Pub Date: 2023-07-21 , DOI: 10.1021/acs.jpca.3c03526
Several ways to electronically synchronize different types of amplified femtosecond laser systems are presented based on a single freely programmable electronics hardware: arbitrary-detuning asynchronous optical sampling (ADASOPS), as well as actively locking two femtosecond laser oscillators, albeit not necessarily to the same round-trip frequency. They allow us to rapidly probe a very wide range of timescales, from picoseconds to potentially seconds, in a single transient absorption experiment without the need to move any delay stage. Experiments become possible that address a largely unexplored aspect of many photochemical reactions, in particular in the context of photo-catalysis as well as photoactive proteins, where an initial femtosecond trigger very often initiates a long-lasting cascade of follow-up processes. The approach is very versatile and allows us to synchronize very different lasers, such as a Ti:Sa amplifier and a 100 kHz Yb-laser system. The jitter of the synchronization, and therewith the time-resolution in the transient experiment, lies in the range from 1 to 3 ps, depending on the method. For illustration, transient IR measurements of the excited state solvation and decay of a metal carbonyl complex as well as the full reaction cycle of bacteriorhodopsin are shown. The pros and cons of the various methods are discussed, with regard to the scientific question one might want to address, and also with regard to the laser systems that might be already existent in a laser lab.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术1区 POLYMER SCIENCE 高分子科学1区 Not Not
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Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
0.30 70 Science Citation Index Science Citation Index Expanded Not
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